

# Application of Tetrahydrofuran Derivatives in the Synthesis of HIV Protease Inhibitors

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## Compound of Interest

Compound Name: *trans*-4-Aminotetrahydrofuran-3-ol

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## Application Note & Protocol

## Introduction

Substituted tetrahydrofuran moieties are crucial structural components in a number of potent HIV-1 protease inhibitors. Their unique stereochemistry and ability to form hydrogen bonds with the backbone of the protease enzyme make them highly effective P2 ligands.<sup>[1]</sup> This document provides an overview of the application of tetrahydrofuran derivatives in the synthesis of key HIV protease inhibitors, with a focus on Darunavir and Amprenavir/Fosamprenavir. While research has explored various substituted aminotetrahydrofuranols, such as ***trans*-4-Aminotetrahydrofuran-3-ol**, as novel P2 ligands, this note will concentrate on the well-established and widely documented synthetic routes for approved drugs.<sup>[2]</sup>

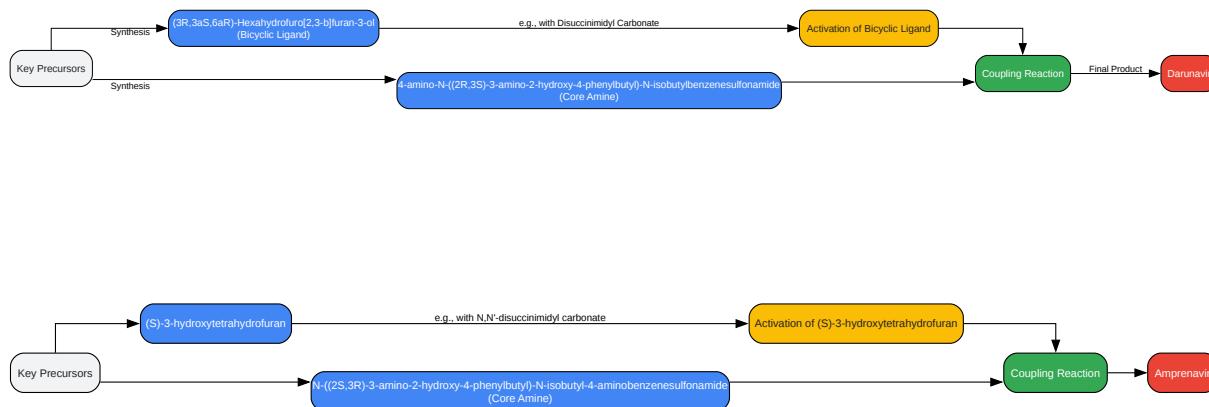
## Key Tetrahydrofuran-Based Ligands in Approved HIV Protease Inhibitors

Two prominent examples of tetrahydrofuran-based ligands in clinically approved HIV protease inhibitors are (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate in the synthesis of Darunavir, and (S)-3-hydroxytetrahydrofuran, a precursor for Amprenavir and its prodrug, Fosamprenavir.

## Darunavir and its Bicyclic Tetrahydrofuran Ligand

Darunavir is a highly effective second-generation HIV protease inhibitor that has demonstrated efficacy against both wild-type and multidrug-resistant HIV-1 strains.<sup>[3][4]</sup> A key structural feature of Darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, which acts as a P2 ligand.<sup>[4]</sup> This bicyclic ligand is designed to maximize hydrogen bonding interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.<sup>[5]</sup>

The synthesis of Darunavir is a multi-step process that involves the coupling of the bicyclic tetrahydrofuran ligand with the core amino sulfonamide structure. A convergent synthetic strategy is often employed.



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